molecular formula C9H18ClNO B2947066 [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride CAS No. 2305252-18-8

[2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride

Cat. No.: B2947066
CAS No.: 2305252-18-8
M. Wt: 191.7
InChI Key: PTGDWAAEQGVUST-UHFFFAOYSA-N
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Description

[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro[3.3]heptane core with a methylamino group and a methanol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core is synthesized through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable amine is reacted with the spirocyclic core.

    Addition of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction, where a suitable alcohol is reacted with the intermediate compound.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride is used as a building block for synthesizing more complex spirocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions between spirocyclic molecules and biological targets .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing functionalized spirocyclic compounds. Its applications include the production of polymers, coatings, and advanced materials .

Mechanism of Action

The mechanism of action of [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanol moiety can participate in additional hydrogen bonding .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-10-9(7-11)5-8(6-9)3-2-4-8;/h10-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDWAAEQGVUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC2(C1)CCC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-18-8
Record name [2-(methylamino)spiro[3.3]heptan-2-yl]methanol hydrochloride
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